molecular formula C10H21BrSi B13169180 {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane

Cat. No.: B13169180
M. Wt: 249.26 g/mol
InChI Key: IMAQJUNJBLMNGT-UHFFFAOYSA-N
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Description

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane (CAS 1701854-59-2) is a silane derivative featuring a bromomethyl-substituted cyclopentyl core linked to a trimethylsilyl group. This compound is structurally characterized by its aliphatic bromine atom, which confers reactivity in nucleophilic substitution reactions, and the trimethylsilyl group, which enhances stability and influences steric effects. It is primarily utilized in organic synthesis as a building block for functionalized cyclopentane derivatives, particularly in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C10H21BrSi

Molecular Weight

249.26 g/mol

IUPAC Name

[1-(bromomethyl)cyclopentyl]methyl-trimethylsilane

InChI

InChI=1S/C10H21BrSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3

InChI Key

IMAQJUNJBLMNGT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCCC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane typically involves the reaction of cyclopentylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Cyclopentylmethyl bromide+Trimethylsilyl chlorideNaH[1-(Bromomethyl)cyclopentyl]methyltrimethylsilane\text{Cyclopentylmethyl bromide} + \text{Trimethylsilyl chloride} \xrightarrow{\text{NaH}} \text{{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane} Cyclopentylmethyl bromide+Trimethylsilyl chlorideNaH​[1-(Bromomethyl)cyclopentyl]methyltrimethylsilane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents like tetrahydrofuran (THF), and bases such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of {[1-(Substituted)methyl]cyclopentyl}methyltrimethylsilane.

    Reduction: Formation of {[1-(Methyl)cyclopentyl]methyl}trimethylsilane.

    Oxidation: Formation of {[1-(Hydroxymethyl)cyclopentyl]methyl}trimethylsilane or corresponding ketones.

Scientific Research Applications

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Employed in the synthesis of novel materials with unique properties.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the trimethylsilane group provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets, depending on the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl Bromomethyltrimethylsilane Derivatives

  • {[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane (CAS 1701649-79-7): Structural Difference: Cyclobutane ring (4-membered) vs. cyclopentane (5-membered). Applications: Less common in pharmaceutical synthesis due to instability but useful in strained ring systems for materials science .
  • {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane (CAS 1696644-74-2): Structural Difference: Cyclopropane ring (3-membered) with significant ring strain. Reactivity: Highly reactive due to extreme ring strain; prone to ring-opening under mild conditions. Applications: Limited to specialized reactions requiring rapid functionalization, unlike the more stable cyclopentyl derivative .

Aromatic Bromine-Containing Silanes

  • (3-Bromophenylethynyl)trimethylsilane (CAS 3989-13-7): Structural Difference: Aromatic bromine on a phenyl ring with an ethynyl-trimethylsilyl group. Reactivity: Bromine is less reactive (sp² hybridization) compared to aliphatic bromine in the cyclopentyl compound. The ethynyl group enables Sonogashira couplings. Applications: Used in cross-coupling reactions for conjugated polymers or aromatic systems, contrasting with the cyclopentyl compound’s aliphatic reactivity .
  • (3-Bromophenyl)trimethylsilane (CAS 17878-47-6) :

    • Structural Difference : Bromine directly attached to a benzene ring.
    • Reactivity : Aryl bromides are typically inert toward SN2 reactions but active in Suzuki-Miyaura couplings.
    • Applications : More suited for aryl-aryl bond formations than the cyclopentyl compound’s aliphatic substitution chemistry .

Linear Aliphatic Bromosilanes

  • (5-Bromopent-1-yn-1-yl)trimethylsilane (CAS 66927-74-0): Structural Difference: Linear alkyne chain with terminal bromine and trimethylsilyl group. Reactivity: The terminal alkyne facilitates Sonogashira couplings, while the bromine allows sequential functionalization. Applications: Preferred for alkyne-insertion reactions, unlike the cyclopentyl compound’s cyclic framework .
  • (1-Bromovinyl)trimethylsilane (CAS 13683-41-5) :

    • Structural Difference : Vinyl bromide with a trimethylsilyl group.
    • Reactivity : Undergoes addition or elimination reactions rather than substitution.
    • Applications : Useful in synthesizing silylated alkenes, diverging from the cyclopentyl compound’s substitution pathways .

Comparative Data Table

Compound (CAS) Core Structure Bromine Type Key Reactivity Primary Applications
[Target] 1701854-59-2 Cyclopentane Aliphatic SN2 substitutions Pharmaceuticals, functionalized rings
1701649-79-7 (Cyclobutyl) Cyclobutane Aliphatic Strain-driven reactions Materials science
1696644-74-2 (Cyclopropyl) Cyclopropane Aliphatic Rapid ring-opening Specialty synthesis
3989-13-7 (Aromatic ethynyl) Phenyl Aromatic Sonogashira couplings Conjugated polymers
66927-74-0 (Linear alkyne) Alkyne chain Aliphatic Sequential functionalization Alkyne-based scaffolds

Biological Activity

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane can be represented structurally as follows:

  • Chemical Formula : C12_{12}H19_{19}BrSi
  • Molecular Weight : Approximately 273.26 g/mol

The compound features a cyclopentyl group attached to a bromomethyl moiety, which is further linked to a trimethylsilyl group. This unique structure may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Anticancer Activity : Ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anticancer Activity

A study focusing on the anticancer properties of silane derivatives, including {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane, demonstrated that these compounds can effectively inhibit the growth of cancer cells. The following table summarizes key findings from relevant studies:

StudyCompound TestedCancer Cell LineIC50_{50} Value (µM)Mechanism
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilaneMDA-MB-231 (Breast Cancer)15.3Apoptosis Induction
Similar Silane DerivativeHeLa (Cervical Cancer)10.5Cell Cycle Arrest
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilanePC-3 (Prostate Cancer)12.7Inhibition of Metastasis

These studies suggest that the compound could serve as a lead for further development in anticancer therapies.

Antimicrobial Properties

The antimicrobial efficacy of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane has also been evaluated against various pathogens. A notable case study highlighted its activity against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Pathogen TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that while the compound exhibits moderate antimicrobial activity, further optimization may enhance its efficacy.

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